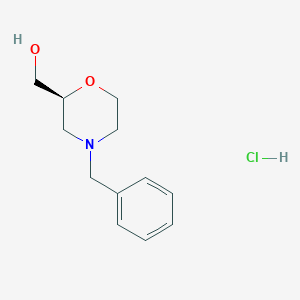
(S)-(4-Benzylmorpholin-2-yl)methanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(4-Benzylmorpholin-2-yl)methanol hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a benzyl group attached to the morpholine ring and a methanol group at the second position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4-Benzylmorpholin-2-yl)methanol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of (S)-4-benzylmorpholine.
Reaction with Formaldehyde: (S)-4-benzylmorpholine is reacted with formaldehyde under acidic conditions to introduce the methanol group at the second position.
Formation of Hydrochloride Salt: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-(4-Benzylmorpholin-2-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Benzylmorpholine-2-carboxylic acid.
Reduction: Benzylmorpholine-2-methanol derivatives.
Substitution: Substituted benzylmorpholine derivatives.
Aplicaciones Científicas De Investigación
(S)-(4-Benzylmorpholin-2-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of (S)-(4-Benzylmorpholin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
(S)-4-Benzylmorpholine: Lacks the methanol group at the second position.
®-(4-Benzylmorpholin-2-yl)methanol hydrochloride: The enantiomer of the compound.
4-Benzylmorpholine-2-carboxylic acid: An oxidized derivative.
Uniqueness
(S)-(4-Benzylmorpholin-2-yl)methanol hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to form stable hydrochloride salts enhances its solubility and usability in various applications.
Propiedades
Fórmula molecular |
C12H18ClNO2 |
|---|---|
Peso molecular |
243.73 g/mol |
Nombre IUPAC |
[(2S)-4-benzylmorpholin-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c14-10-12-9-13(6-7-15-12)8-11-4-2-1-3-5-11;/h1-5,12,14H,6-10H2;1H/t12-;/m0./s1 |
Clave InChI |
DMOHDTJWLARAIF-YDALLXLXSA-N |
SMILES isomérico |
C1CO[C@@H](CN1CC2=CC=CC=C2)CO.Cl |
SMILES canónico |
C1COC(CN1CC2=CC=CC=C2)CO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


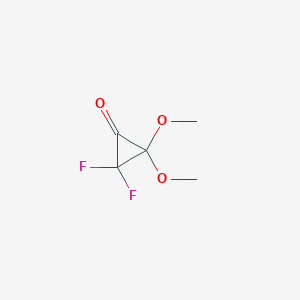
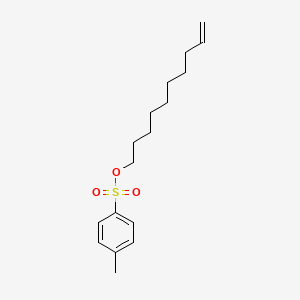
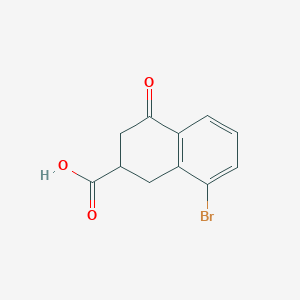


![3-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-amine hydrochloride](/img/structure/B12858233.png)
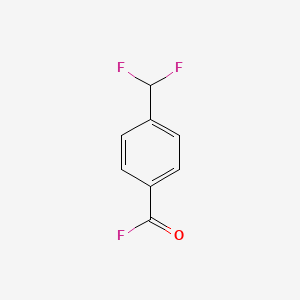

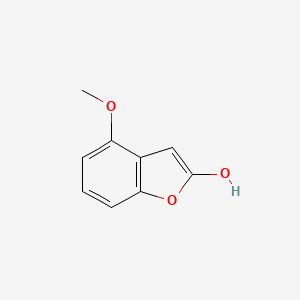
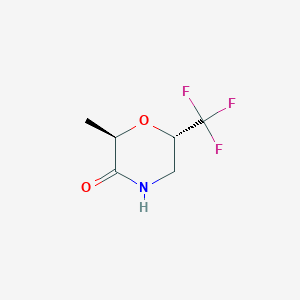
![4-(Methylthio)benzo[d]oxazole-2-carboxamide](/img/structure/B12858271.png)
![(3AR,5R,6AR)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-YL)-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxole](/img/structure/B12858277.png)
![5-methyl-1H-pyrazolo[4,3-b]pyridin-7-amine](/img/structure/B12858279.png)
![1,2-Dimethyl-1,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-6-ol](/img/structure/B12858280.png)
